Purity and Lot‑to‑Lot Consistency: ≥95% Assured Purity Across Multiple Vendors vs. Variable Purity of Regioisomeric and De‑protected Analogs
The target compound is reliably supplied at ≥95% purity (HPLC) by ChemScene and AKSci , a consistency that is critical for reproducible amide‑coupling yields and subsequent biological assays. In contrast, the positional isomer 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid (CAS 1710194-79-8) is typically offered at 97% purity , but its synthesis is more challenging, leading to higher cost and occasional batch‑to‑batch variability in the 4‑substituted pyrimidine series. The free‑piperidine analog (absent the Boc group) is not commercially stocked at >90% purity due to rapid oxidation and aggregation, making the Boc‑protected target the only reliable option for both small‑scale exploration and scale‑up campaigns.
| Evidence Dimension | Supplier‑declared purity (HPLC area%) |
|---|---|
| Target Compound Data | ≥95% (ChemScene), 95% (AKSci) |
| Comparator Or Baseline | 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid (CAS 1710194-79-8): 97% (Bidepharm); free‑piperidine analog: not routinely available at >90%. |
| Quantified Difference | The regioisomer achieves a slightly higher nominal purity (+2 pp), but the target compound’s purity is maintained at ≥95% across multiple independent vendors, reducing sourcing risk and enabling method transfer. |
| Conditions | HPLC purity analysis as reported on vendor certificates of analysis. |
Why This Matters
Consistent ≥95% purity across suppliers ensures reproducible reaction yields and minimizes the need for re‑purification, directly lowering both procurement risk and downstream synthesis cost.
